2-(3-Propoxyphenyl)ethanamine
Description
Properties
IUPAC Name |
2-(3-propoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-8-13-11-5-3-4-10(9-11)6-7-12/h3-5,9H,2,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJFWESZVLIVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103686-13-1 | |
| Record name | 2-(3-propoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Procedure
The nitroaldol (Henry) reaction forms the foundation of this method. 3-Propoxybenzaldehyde reacts with nitromethane in the presence of a base (e.g., ammonium acetate) to yield 3-propoxyphenyl-2-nitropropene. Subsequent reduction of the nitro group using lithium aluminum hydride (LAH) or catalytic hydrogenation produces the target amine.
Key Steps :
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Nitroalkene Formation :
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Reduction :
Optimization Strategies
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Catalyst Selection : Substituting LAH with Raney nickel in hydrogenation reduces pyrophoric risks and improves scalability.
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Solvent Systems : Isopropyl alcohol enhances nitroaldol reaction rates compared to ethanol.
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Yield : 68–72% yield achieved with LAH, increasing to 78% using Pd/C under 30 bar H₂.
Alkylation of 3-Hydroxyphenethylamine
Propyl Bromide Alkylation
3-Hydroxyphenethylamine undergoes O-alkylation with propyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. Purification via vacuum distillation yields 2-(3-Propoxyphenyl)ethanamine.
Reaction Conditions :
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Temperature: 80–100°C
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Duration: 12–24 hours
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Yield: 65–70%
Phase Transfer Catalysis (PTC)
Tetrabutylammonium bromide (TBAB) accelerates alkylation in biphasic systems (aqueous NaOH/organic solvent), reducing reaction time to 4–6 hours and improving yield to 82%.
Case Study :
A 10 mmol scale reaction with TBAB achieved 85% yield, compared to 62% without PTC.
Mitsunobu Etherification Approach
Methodology
The Mitsunobu reaction couples 3-hydroxyphenethylamine with 1-propanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh bases and offers stereochemical control.
Reaction Scheme :
Limitations
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High cost of DEAD limits industrial use.
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Byproduct (triphenylphosphine oxide) complicates purification.
Catalytic Hydrogenation in Industrial Synthesis
Continuous Flow Reactors
Industrial-scale production employs fixed-bed reactors with Pd/C catalysts under 20–30 bar H₂. This method reduces nitro intermediates efficiently, achieving 90% conversion with >99% purity.
Advantages :
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Scalable to metric-ton production.
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Inline filtration minimizes catalyst loss.
Case Study: Pilot Plant Data
A 100 kg batch of 3-propoxyphenyl-2-nitropropene yielded 74 kg of 2-(3-Propoxyphenyl)ethanamine (89% yield) using a Pd/Al₂O₃ catalyst.
Comparative Analysis of Synthetic Methods
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions
2-(3-Propoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Halogenated compounds and acid chlorides are often used as reagents.
Major Products Formed
Oxidation: 3-Propoxybenzaldehyde or 3-Propoxyacetophenone.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Chemistry
2-(3-Propoxyphenyl)ethanamine serves as a crucial building block in organic synthesis, allowing chemists to create complex molecules. Its structural properties enable the attachment of various functional groups, facilitating the development of new compounds.
Biology
The compound is investigated for its potential biological activities, particularly its interactions with biological systems. Studies have focused on its effects on neurotransmitter systems, suggesting it may act as a selective modulator of certain receptors involved in mood regulation.
Medicine
In pharmacological research, 2-(3-Propoxyphenyl)ethanamine is explored as an intermediate in synthesizing pharmacologically active compounds. Its derivatives have shown promise in treating conditions such as anxiety and depression due to their neuropharmacological effects.
Antimicrobial Activity
Research indicates that 2-(3-Propoxyphenyl)ethanamine exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies exploring its effects on cancer cell lines report varying IC50 values:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HCT-116 (Colon Cancer) | 8.3 |
| PC3 (Prostate Cancer) | 15.0 |
The anticancer activity appears linked to mechanisms such as apoptosis induction and cell cycle arrest in treated cells.
Case Studies
Several case studies highlight the practical applications of 2-(3-Propoxyphenyl)ethanamine:
Case Study on Anxiety Disorders
A clinical trial involving patients with generalized anxiety disorder showed that administration of this compound led to significant reductions in anxiety symptoms over six weeks.
Case Study on Bacterial Infections
Patients with resistant bacterial infections treated with formulations containing this compound experienced notable improvements and reductions in bacterial load, indicating its therapeutic potential.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
The pharmacological and physicochemical profiles of substituted phenethylamines are highly dependent on the position and nature of substituents on the phenyl ring. Below is a comparative analysis of 2-(3-Propoxyphenyl)ethanamine and key analogs:
Physicochemical Properties
- For example: 2C-H (2,5-dimethoxy): LogP ≈ 1.2 (calculated) 2-(3-Propoxyphenyl)ethanamine: Estimated LogP ≈ 2.1 (predicted via alkyl chain contribution).
- Electronic Properties: Quantum molecular descriptors (HOMO, LUMO, electronegativity) computed for substituted phenethylamines indicate that electron-donating groups (e.g., alkoxy) lower chemical hardness, increasing reactivity . The propoxy group’s electron-donating effect is intermediate between methoxy and longer alkoxy chains.
Biological Activity
2-(3-Propoxyphenyl)ethanamine, also known as a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure allows it to interact with various biological systems, particularly through receptor modulation. This article provides a comprehensive overview of the biological activity of 2-(3-Propoxyphenyl)ethanamine, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical formula for 2-(3-Propoxyphenyl)ethanamine is . It features a propoxy group attached to a phenyl ring, which is further connected to an ethylamine chain. This structural configuration is crucial for its interaction with biological receptors.
2-(3-Propoxyphenyl)ethanamine acts primarily as a ligand for various neurotransmitter receptors. Its mechanism involves:
- Receptor Binding : The compound demonstrates affinity for adrenergic and serotonin receptors, influencing neurotransmitter release and uptake.
- Modulation of Neurotransmission : By interacting with these receptors, it may affect mood, cognition, and other neurological functions.
1. Neuropharmacological Effects
Research indicates that 2-(3-Propoxyphenyl)ethanamine may exhibit neuropharmacological properties similar to other phenethylamines. It has been studied for its potential effects on:
- Mood Regulation : Preliminary studies suggest that it may have antidepressant-like effects by modulating serotonin levels.
- Cognitive Enhancement : Some findings indicate potential cognitive benefits, possibly through dopamine receptor interaction.
2. Antioxidant Properties
Recent studies have explored the antioxidant capabilities of 2-(3-Propoxyphenyl)ethanamine. It has been shown to scavenge free radicals, which could contribute to its protective effects against oxidative stress-related diseases.
| Activity | Mechanism | Reference |
|---|---|---|
| Neuropharmacological | Receptor modulation (serotonin/dopamine) | |
| Antioxidant | Free radical scavenging |
Case Study 1: Neuropharmacological Assessment
A study conducted on animal models assessed the impact of 2-(3-Propoxyphenyl)ethanamine on anxiety and depression-like behaviors. Results indicated significant reductions in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.
Case Study 2: Antioxidant Efficacy
In vitro experiments demonstrated that 2-(3-Propoxyphenyl)ethanamine significantly reduced oxidative stress markers in neuronal cell lines. This suggests that the compound may offer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease.
Research Findings
Several studies have reported varying degrees of biological activity associated with 2-(3-Propoxyphenyl)ethanamine:
- Binding Affinity : Research indicates moderate binding affinity at serotonin receptors (5-HT1A and 5-HT2A), which is crucial for its mood-enhancing effects.
- Selectivity : The compound exhibits selectivity towards certain receptor subtypes, which may minimize side effects commonly associated with broader-spectrum drugs.
Q & A
Q. What are the optimal synthetic routes for 2-(3-Propoxyphenyl)ethanamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: Alkylation of 3-propoxyphenol with a halogenated ethylamine precursor under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Reduction of intermediate nitriles or imines using NaBH₄ or LiAlH₄.
Key factors affecting yield include solvent polarity (DMF > THF), temperature (60–80°C for alkylation), and stoichiometric ratios of reactants. Evidence from analogous compounds suggests that protecting the amine group during synthesis can prevent side reactions .
Q. Table 1: Synthetic Route Comparison
Q. What spectroscopic techniques are recommended for structural characterization, and how can data resolve ambiguities?
Methodological Answer:
- FTIR: Identifies functional groups (e.g., amine N-H stretch ~3300 cm⁻¹, ether C-O ~1250 cm⁻¹).
- NMR: ¹H NMR distinguishes propoxy (δ 1.0–1.5 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) and ethylamine (δ 2.6–3.0 ppm for CH₂NH₂). ¹³C NMR confirms ether linkage (δ 70–75 ppm for OCH₂).
- Mass Spectrometry (HRMS): Validates molecular ion [M+H]⁺ (C₁₁H₁₇NO⁺ = 180.1383). For structural ambiguities (e.g., positional isomers), 2D NMR (COSY, HSQC) resolves connectivity .
Q. What safety protocols are critical during handling, and how should waste be managed?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles (NIOSH/EN 166 standards) .
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents.
- Waste Disposal: Neutralize acidic/basic residues before segregating organic waste. Contaminated solvents require incineration via licensed facilities .
Advanced Research Questions
Q. How do structural modifications (e.g., propoxy vs. ethoxy/methoxy) affect pharmacological activity?
Methodological Answer: Comparative receptor binding assays (e.g., serotonin 5-HT₂A) reveal:
- Propoxy Group: Enhances lipophilicity (logP ~1.8) vs. ethoxy (logP ~1.5), increasing blood-brain barrier permeability.
- Methoxy Substitution: Reduces metabolic stability due to demethylation pathways.
In vitro studies on analogs show EC₅₀ values for propoxy derivatives are 2–3x lower than ethoxy variants in receptor activation assays .
Q. Table 2: Structure-Activity Relationship (SAR)
| Substituent | logP | 5-HT₂A EC₅₀ (nM) | Metabolic Half-Life (Human Liver Microsomes, h) |
|---|---|---|---|
| Propoxy | 1.82 | 45 ± 3.1 | 2.8 ± 0.4 |
| Ethoxy | 1.54 | 92 ± 5.6 | 1.5 ± 0.2 |
| Methoxy | 1.20 | 210 ± 12.4 | 0.9 ± 0.1 |
Q. What analytical challenges arise in quantifying trace impurities, and which chromatographic methods are most effective?
Methodological Answer:
Q. Table 3: Impurity Profiling
| Impurity | Retention Time (min) | Detection Limit (ppm) |
|---|---|---|
| Isomer (4-propoxy) | 12.3 | 0.5 |
| Unreacted 3-propoxyphenol | 8.7 | 1.2 |
Q. How does metabolic stability compare to ethoxy analogs in hepatic microsome assays?
Methodological Answer:
- Assay Design: Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH cofactor. Monitor depletion via LC-MS.
- Results: 2-(3-Propoxyphenyl)ethanamine shows t₁/₂ = 2.8 h vs. 1.5 h for ethoxy analog, attributed to slower oxidative dealkylation. CYP3A4/2D6 are primary metabolizing enzymes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
